molecular formula C19H17FN4O2S2 B2922071 N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-35-9

N-benzyl-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2922071
CAS No.: 868977-35-9
M. Wt: 416.49
InChI Key: KYXGFVHIXKLFCB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a fluorophenyl group, an acetamido group, and a thiadiazol group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple ring systems and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, and the acetamido group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of a fluorine atom could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound is an anticancer drug, it might work by inhibiting a specific enzyme involved in cancer cell proliferation .

Future Directions

Future research could involve optimizing the structure of the compound to improve its biological activity, studying its mechanism of action in more detail, and conducting preclinical and clinical trials to assess its safety and efficacy .

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c20-15-8-6-13(7-9-15)10-16(25)22-18-23-24-19(28-18)27-12-17(26)21-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXGFVHIXKLFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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